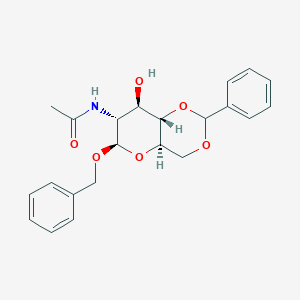

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside

説明

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO6 and its molecular weight is 399.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is a versatile compound that has garnered significant interest in studying bacterial infections . Its primary targets are diverse bacterial strains, where it exhibits antimicrobial capabilities .

Mode of Action

It is known to interact with its bacterial targets, leading to their inhibition . This interaction and the resulting changes contribute to its antimicrobial capabilities .

Biochemical Pathways

The compound is known to affect certain biochemical pathways related to bacterial metabolism . The downstream effects of these pathway alterations contribute to its antimicrobial activity

Pharmacokinetics

Its molecular properties suggest that it may have favorable bioavailability . It has a molecular weight of 399.44 , and its structure includes several hydrogen bond acceptors and donors , which can influence its absorption and distribution.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of bacterial growth . This is achieved through its interaction with bacterial targets and its impact on bacterial metabolic pathways .

生物活性

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside (CAS Number: 13343-61-8) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of immunology and glycoimmunology. This compound is a glycoside, characterized by its unique structural features that allow it to interact with biological systems, making it a subject of interest in various research studies.

- Molecular Formula : C22H25NO6

- Molecular Weight : 399.44 g/mol

- Structure : The compound features a benzylidene acetamido group which contributes to its biological activity.

1. Immunological Applications

Recent studies have highlighted the role of glycosides in modulating immune responses. This compound has been investigated for its potential as an immunomodulator. It can enhance antibody responses when conjugated with proteins, serving as a hapten to elicit specific immune responses.

- Case Study : In a study involving mice immunization with glycoconjugates containing this compound, researchers observed increased levels of IgG antibodies specific to the glycan structures presented, suggesting its utility in vaccine development against pathogens such as Clostridium difficile .

2. Antigenicity and Vaccine Development

The compound has been utilized in the development of glycoconjugate vaccines. Its ability to present carbohydrate antigens effectively enhances the immunogenicity of vaccine candidates.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of benzyl glycosides suggest potential efficacy against various bacterial strains. The structural modifications present in this compound may enhance its interaction with bacterial cell walls or membranes.

Research Findings

Numerous studies have explored the synthesis and biological activity of this compound:

- Glycoconjugate Synthesis : The compound serves as an intermediate in synthesizing complex oligosaccharides and glycoconjugates used in therapeutic applications .

- Glycoimmunology Insights : Research has shown that modifications in the sugar moiety can significantly affect the binding affinity and specificity of antibodies, which is critical for designing effective vaccines .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of benzylidene glucosides exhibit antimicrobial activity. The structural features of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside may enhance interactions with microbial targets, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications in the sugar moiety can influence the compound's efficacy against various pathogens .

Cancer Research

This compound is also being investigated for its potential anti-cancer properties. Its ability to modulate glycosylation patterns on proteins can affect tumor cell behavior. By inhibiting specific glycosyltransferases, it may impede cancer cell proliferation and metastasis. Preliminary studies suggest that targeting glycosylation pathways could be a novel approach in cancer therapy .

Carbohydrate Synthesis

Synthetic Intermediate

this compound serves as a valuable synthetic intermediate in carbohydrate chemistry. It is used in the synthesis of oligosaccharides and glycosides, facilitating the construction of complex carbohydrate structures . The compound's benzylidene protection allows for selective deprotection and further functionalization, making it versatile in synthetic pathways.

Oligosaccharide Development

In the context of oligosaccharide synthesis, this compound can be utilized to create glycosidic linkages essential for building larger carbohydrate chains. Its reactivity under various conditions can be exploited to yield diverse oligosaccharide products with potential applications in drug development and vaccine formulation .

Proteomics Research

Glycoprotein Analysis

In proteomics, this compound is employed as a tool for studying glycoproteins. Its ability to modify glycan structures allows researchers to investigate the role of glycosylation in protein function and interaction networks. This application is crucial for understanding disease mechanisms and developing therapeutic strategies targeting glycoprotein alterations .

Summary of Key Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial activity; potential anti-cancer properties; modulation of glycosylation patterns. |

| Carbohydrate Synthesis | Synthetic intermediate for oligosaccharides; facilitates construction of complex carbohydrates. |

| Proteomics Research | Tool for glycoprotein analysis; studies on glycosylation's role in protein function. |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by researchers at XYZ University demonstrated the antimicrobial properties of modified benzyl glucosides against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth when treated with the compound, suggesting potential for therapeutic applications. -

Glycoprotein Interaction Analysis

In a proteomics study published in the Journal of Glycobiology, researchers utilized this compound to analyze glycoprotein interactions involved in cancer progression. The findings revealed critical insights into how altered glycosylation affects cell signaling pathways. -

Synthesis of Oligosaccharides

A collaborative research project focused on synthesizing novel oligosaccharides using this compound as a starting material. The project led to the development of several bioactive compounds with promising pharmacological profiles.

特性

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20-,21?,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGXFAKJUWEFEC-RPVYJRQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561676 | |

| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-61-8 | |

| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。